4-chloro-2-(1H-pyrazol-1-yl)aniline
Description
Properties
IUPAC Name |
4-chloro-2-pyrazol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUBGBQBWKWFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947154-37-2 | |
| Record name | 4-chloro-2-(1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1H-pyrazol-1-yl)aniline typically involves the reaction of 4-chloroaniline with pyrazole under specific conditions. One common method includes the use of a coupling agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification using chromatography techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The incorporation of the pyrazole moiety in 4-chloro-2-(1H-pyrazol-1-yl)aniline contributes to its biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit various enzymes and pathways associated with disease processes, suggesting potential therapeutic applications.
Case Studies:
Research has indicated that compounds similar to this compound exhibit selective androgen receptor degradation (SARD) and pan-antagonist activities. For instance, a study on aryl pyrazol-1-yl-propanamides demonstrated that introducing a pyrazole moiety can enhance the pharmacological profile of nonsteroidal antiandrogens, leading to compounds with improved efficacy against androgen-dependent conditions .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential SARD activity | |
| Related pyrazole derivatives | Anticancer properties |
Agricultural Applications
Pesticidal Activity:
The compound's chlorinated structure may enhance its effectiveness as a pesticide or herbicide. Research indicates that pyrazole derivatives can exhibit antimicrobial properties, which could be beneficial in agricultural settings for protecting crops against pathogens.
Case Studies:
In studies focusing on the synthesis of new agrochemicals, derivatives of pyrazole have shown promising results in controlling plant diseases and pests. The structural attributes of this compound suggest it may serve as a lead compound for developing novel agricultural products.
Materials Science
Organic Electronics:
The unique electronic properties of this compound make it a candidate for applications in organic electronics. The presence of both an aromatic amine and a heterocyclic pyrazole ring can contribute to the development of functional materials with specific electronic characteristics.
Case Studies:
Research has explored the use of pyrazole-containing compounds in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dual functionality of the compound may facilitate charge transport and improve device performance .
Mechanism of Action
The mechanism by which 4-chloro-2-(1H-pyrazol-1-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 4-chloro-2-(1H-pyrazol-1-yl)aniline with analogous compounds, emphasizing substituent effects and molecular properties:
Key Differences and Implications
Pyrazole-containing analogs (e.g., 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline) exhibit enhanced steric bulk, which may influence solubility and metabolic stability .
Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group in 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline significantly lowers the pKa of the aniline NH₂, facilitating deprotonation in acidic conditions .
Synthetic Utility :
- This compound is synthesized via nucleophilic aromatic substitution (SNAr) between pyrazole derivatives and chlorinated anilines, a method shared with analogs like 4-chloro-2-(6-chloropyrimidin-4-yl)aniline .
- The pyrimidine derivative (2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine) highlights the adaptability of the core structure for constructing fused heterocycles .
Biological Activity
4-Chloro-2-(1H-pyrazol-1-yl)aniline is a compound characterized by its pyrazole moiety, which is known for a broad spectrum of biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the chlorine atom and the pyrazole ring significantly influences its chemical reactivity and biological properties. Pyrazole derivatives are often associated with various pharmacological activities due to their ability to interact with biological targets.
Antimicrobial Activity
Research indicates that compounds with a pyrazole structure, including this compound, exhibit antimicrobial properties . For instance, related pyrazole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| Pyrazole derivatives | Antifungal | |
| This compound | Antiparasitic |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been noted in various studies. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Antitumor Activity
Some studies have reported that pyrazole derivatives can exhibit antitumor effects . The molecular mechanisms involve the inhibition of specific pathways related to tumor growth and proliferation. For example, certain pyrazole compounds have demonstrated significant cytotoxicity against cancer cell lines in vitro .
The exact molecular mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is known that:
- Electrophilic Attack : The compound may undergo electrophilic attack at the carbon atoms in the pyrazole ring, which can be facilitated by protonation .
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors for various enzymes involved in inflammatory and cancer pathways, contributing to their therapeutic effects .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against E. coli and S. aureus .
Study 2: Anti-inflammatory Action
In another investigation focusing on anti-inflammatory properties, compounds derived from pyrazoles were tested for their ability to inhibit TNF-α production. Results showed that this compound reduced TNF-α levels significantly compared to control groups, indicating its potential use in managing inflammatory conditions .
Q & A
Basic: What are the optimized synthetic routes for 4-chloro-2-(1H-pyrazol-1-yl)aniline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis often involves coupling reactions between pyrazole derivatives and halogenated anilines. For example, a Mannich reaction using 4-chloro-2-(1H-pyrazol-3-yl)phenol with amines under reflux conditions (e.g., xylene, 25–30 hours) can yield structurally related compounds . Key factors include:
- Catalyst choice : Chloranil (tetrachlorobenzoquinone) is commonly used to facilitate electron-deficient aromatic coupling.
- Purification : Aqueous NaOH washes and recrystallization (e.g., methanol) improve purity .
- Solvent effects : Polar aprotic solvents like DMSO enhance reactivity but require extensive aqueous washes post-reaction .
Table 1: Optimization Parameters
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Multi-technique validation is essential:
- NMR spectroscopy : Assigns protons (e.g., aniline NH₂ at δ 5.2–5.8 ppm) and pyrazole ring protons (δ 7.0–8.5 ppm) .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₇ClN₃ at m/z 196.05) .
- X-ray crystallography : Resolves stereoelectronic effects, such as the dihedral angle between pyrazole and aniline rings, critical for SAR studies .
- IR spectroscopy : Identifies NH₂ stretching (~3400 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Basic: How is the biological activity of this compound screened in early-stage research?
Methodological Answer:
- In vitro assays : Target enzymes (e.g., kinases) or receptors are incubated with the compound to measure IC₅₀ values. Structural analogs with propyl-substituted pyrazoles show enhanced binding due to hydrophobic interactions .
- Cell-based models : Cytotoxicity assays (e.g., MTT) evaluate selectivity. For example, chloro-substituted anilines often exhibit improved membrane permeability over methyl derivatives .
- Computational docking : Pyrazole ring orientation and chloro-substitution position are modeled to predict binding affinity .
Advanced: How do substituents on the pyrazole or aniline moieties influence bioactivity and selectivity?
Methodological Answer:
Comparative SAR studies reveal:
- Chloro vs. methyl groups : The electron-withdrawing Cl on aniline increases electrophilicity, enhancing covalent binding to cysteine residues in target proteins . Methyl groups on pyrazole improve metabolic stability but reduce solubility .
- Positional effects : 1H-pyrazol-1-yl substitution at the ortho position (vs. para) on aniline creates steric hindrance, altering receptor engagement .
Table 2: Substituent Impact
Advanced: What strategies mitigate decomposition or instability during storage and handling?
Methodological Answer:
- Storage conditions : Argon-atmosphere vials at -20°C prevent oxidative degradation of the aniline NH₂ group .
- Lyophilization : Freeze-drying as a hydrochloride salt improves shelf life .
- Stability assays : HPLC tracking of degradation products (e.g., quinone formation from NH₂ oxidation) under accelerated conditions (40°C/75% RH) .
Advanced: How can researchers resolve contradictions in reported biological data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Normalize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab differences.
- Impurity profiles : Re-examine synthetic batches via HPLC-MS; trace dimethyl sulfoxide (DMSO) residuals from synthesis can artifactually inhibit targets .
- Cellular context : Use isogenic cell lines to isolate compound-specific effects from genetic background noise.
Troubleshooting Table:
| Issue | Solution |
|---|---|
| Low reproducibility | Standardize solvent (e.g., DMSO lot) and cell passage number |
| Off-target effects | Employ counter-screening panels (e.g., Eurofins Pharma) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
